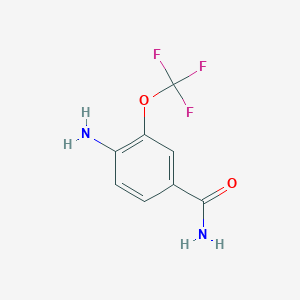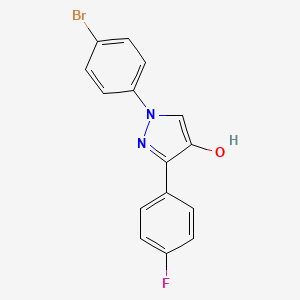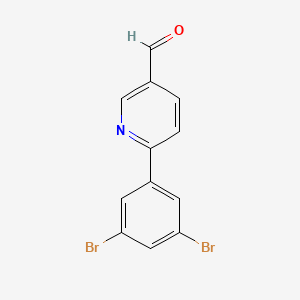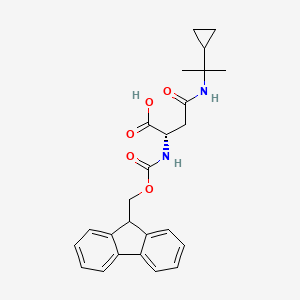
2(4-CL-3,5-DI-ME-Phenoxy)N'-(1-(4(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(4-CL-3,5-DI-ME-Phenoxy)N’-(1-(4(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide is a complex organic compound with the molecular formula C19H19ClN6O2 and a molecular weight of 398.855 This compound is known for its unique structure, which includes a phenoxy group, a tetraazole ring, and an acetohydrazide moiety
Métodos De Preparación
The synthesis of 2(4-CL-3,5-DI-ME-Phenoxy)N’-(1-(4(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide involves multiple steps. One common synthetic route includes the reaction of 4-chloro-3,5-dimethylphenol with an appropriate hydrazide derivative under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve the use of catalysts to enhance the reaction rate
Análisis De Reacciones Químicas
2(4-CL-3,5-DI-ME-Phenoxy)N’-(1-(4(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
2(4-CL-3,5-DI-ME-Phenoxy)N’-(1-(4(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mecanismo De Acción
The mechanism of action of 2(4-CL-3,5-DI-ME-Phenoxy)N’-(1-(4(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. These interactions could modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
2(4-CL-3,5-DI-ME-Phenoxy)N’-(1-(4(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide can be compared with similar compounds such as:
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar phenoxy structure but different functional groups and applications.
2((2,4-DI-CL-PHENOXY)ME)N’-(1-(3-(1H-TETRAAZOL-1-YL)PH)ETHYLIDENE)BENZOHYDRAZIDE: A compound with a similar core structure but different substituents, leading to variations in chemical properties and applications.
The uniqueness of 2(4-CL-3,5-DI-ME-Phenoxy)N’-(1-(4(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
478252-36-7 |
|---|---|
Fórmula molecular |
C19H19ClN6O2 |
Peso molecular |
398.8 g/mol |
Nombre IUPAC |
2-(4-chloro-3,5-dimethylphenoxy)-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]acetamide |
InChI |
InChI=1S/C19H19ClN6O2/c1-12-8-17(9-13(2)19(12)20)28-10-18(27)23-22-14(3)15-4-6-16(7-5-15)26-11-21-24-25-26/h4-9,11H,10H2,1-3H3,(H,23,27)/b22-14+ |
Clave InChI |
ODOKIFXJQNSKCJ-HYARGMPZSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N/N=C(\C)/C2=CC=C(C=C2)N3C=NN=N3 |
SMILES canónico |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NN=C(C)C2=CC=C(C=C2)N3C=NN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'~1~,N'~8~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]octanedihydrazide](/img/structure/B12049488.png)
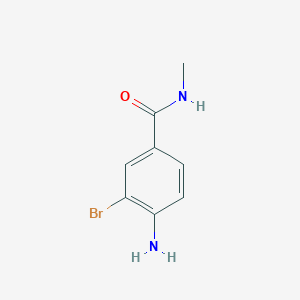
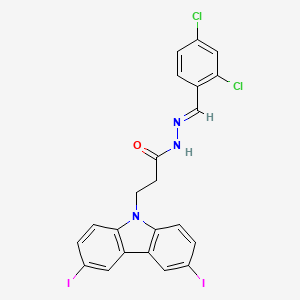

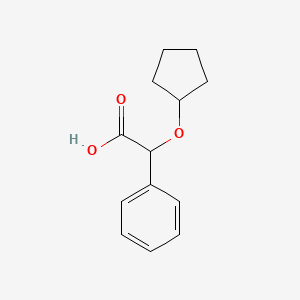

![Ethyl 7-methyl-3-oxo-5-phenyl-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12049526.png)
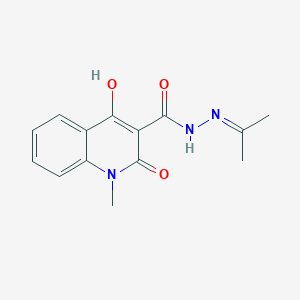
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide](/img/structure/B12049529.png)
